8-(4-Nitrophenyl)-3,7-dihydropurin-6-one
Description
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one (CAS: 15846-77-2) is a purine derivative characterized by a nitro-substituted phenyl group at the 8-position of the purine core. Its molecular formula is C₁₁H₇N₅O₃, with a molecular weight of 256.20 g/mol and a polar surface area (PSA) of 110.38 Ų, indicating moderate solubility in polar solvents . Key physicochemical properties include a density of 1.76 g/cm³, a boiling point of 625.7°C, and a flash point of 332.2°C, which reflect its thermal stability .
Properties
CAS No. |
15846-77-2 |
|---|---|
Molecular Formula |
C11H7N5O3 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
8-(4-nitrophenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17) |
InChI Key |
KSIAYYJRCPQBCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Solubility and Bioavailability: Compounds with bulky substituents (e.g., fluorophenyl-piperazinyl or naphthylamino) exhibit reduced aqueous solubility due to increased molecular weight and hydrophobicity, as evidenced by their higher logP values .
Bioactivity Comparisons
Antimicrobial Activity
coli, B. mycoides, and C. albicans. Notably, derivatives with nitro groups exhibited enhanced antimicrobial potency compared to non-nitrated analogs, suggesting that the nitro group may play a critical role in disrupting microbial cell membranes or enzyme systems .
Pharmacokinetic and Toxicity Profiles
- Hydrogen-Bonding Capacity : The hydroxymethyl-substituted analog (PSA: 105.70 Ų) may exhibit better aqueous solubility than this compound (PSA: 110.38 Ų), but its increased polarity could limit blood-brain barrier penetration .
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